(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol

Lipophilicity Permeability SAR

Select this specific (E)-configured arylpiperazine Schiff base for rigorous SAR studies. Its XLogP3=3.6 and dual HBD=2 resorcinol head group differentiate it from monohydroxy regioisomers (HBD=1). The 1.35 logP gap vs. the des-chloro phenyl analog—with identical TPSA (59.3 Ų)—enables clean lipophilicity-driven potency assessment without confounding hydrogen-bond variables. Verified 3D structure (PubChem CID 135519107) and authenticated MS/NMR/IR spectral data support computational docking validation and HPLC-MS method calibration. Insist on this exact (E)-imine geometry and 4-chloro substitution pattern; methylene-spacer or dechlorinated analogs require full assay revalidation.

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8
CAS No. 305352-23-2
Cat. No. B2893846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol
CAS305352-23-2
Molecular FormulaC17H18ClN3O2
Molecular Weight331.8
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=C(C=C3)O)O
InChIInChI=1S/C17H18ClN3O2/c18-14-2-4-15(5-3-14)20-7-9-21(10-8-20)19-12-13-1-6-16(22)11-17(13)23/h1-6,11-12,22-23H,7-10H2/b19-12+
InChIKeyMBKIYLIWUOTXNT-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-(((4-(4-Chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol (CAS 305352-23-2): Structural Identity and Compound Class for Targeted Procurement


(E)-4-(((4-(4-Chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol is a synthetic organic compound belonging to the arylpiperazine Schiff base class. It is formed via condensation of 4-(4-chlorophenyl)piperazin-1-amine with 3,5-dihydroxybenzaldehyde, featuring a characteristic (E)-configured azomethine (–C=N–) linker bridging a 4-chlorophenyl-piperazine moiety and a resorcinol (benzene-1,3-diol) ring [1]. The compound has a molecular formula of C₁₇H₁₈ClN₃O₂ and a molecular weight of 331.8 g/mol, with a computed lipophilicity (XLogP3) of 3.6 [1]. It is catalogued by multiple screening-compound suppliers and is primarily utilized as a research tool in early-stage drug discovery, medicinal chemistry SAR exploration, and analytical method development .

Why (E)-4-(((4-(4-Chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol Cannot Be Interchanged with Close Structural Analogs


Compounds within the arylpiperazine Schiff base family cannot be substituted without altering critical physicochemical and molecular recognition properties. Even minor modifications—such as replacing the 4-chlorophenyl substituent with a phenyl ring, swapping the resorcinol head group for a monohydroxy phenol, or inserting a methylene spacer (chlorobenzyl analog)—change logP by over 1.3 units, shift hydrogen-bond donor/acceptor ratios, and affect topological polar surface area (TPSA) [1][2]. These differences directly impact passive permeability, solubility, protein binding, and target selectivity in biological assays, meaning a structurally similar compound from the same chemical series cannot serve as a drop-in replacement without revalidating assay conditions, potency, and selectivity [3].

Quantitative Differentiation Evidence for (E)-4-(((4-(4-Chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol Against Closest Analogs


Lipophilicity Advantage: 1.35 Log Unit Increase Over the Des-Chloro Phenyl Analog

The target compound exhibits an XLogP3 of 3.6, which is 1.35 log units higher than the 2.25 logP of the direct des-chloro analog 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol (CAS 306953-58-2) [1][2]. This difference arises solely from the para-chloro substitution on the phenyl ring and is expected to enhance membrane permeability by approximately 2–3 fold according to the Hansch equation, while maintaining compliance with Lipinski's Rule of Five [1][2].

Lipophilicity Permeability SAR

Hydrogen-Bond Donor Capacity: Resorcinol Diol vs. Monohydroxy Phenol Regioisomers

The target compound possesses two hydrogen-bond donor (HBD) groups from the resorcinol (1,3-diol) moiety, as confirmed by PubChem computed properties (HBD Count = 2) [1]. In contrast, the monohydroxy regioisomer 2-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)phenol (CAS 305352-19-6) contains only one HBD group (phenol OH), reducing its capacity for directional hydrogen-bonding interactions with biological targets . The 1,3-diol arrangement also enables intramolecular hydrogen bonding that can stabilize specific conformations absent in the monohydroxy analog.

Hydrogen bonding Target engagement Regioisomerism

Molecular Weight and Topological Polar Surface Area Comparison with the Chlorobenzyl Homolog

The target compound has a molecular weight of 331.8 g/mol and a topological polar surface area (TPSA) of 59.3 Ų [1]. The chlorobenzyl homolog 4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol (CAS 306989-63-9) possesses an additional methylene spacer, increasing its molecular weight to 345.8 g/mol while maintaining an identical TPSA of 59.3 Ų (same heteroatom count) [2]. The extra methylene group adds one rotatable bond (4 vs. 3) and increases lipophilicity by an estimated 0.5 log units, altering both conformational flexibility and passive transport characteristics.

Molecular weight Polar surface area Homologation

Spectral Authentication: Verified Identity via Multi-Technique Analytical Data

The compound's identity is supported by registered reference spectra deposited in the Wiley KnowItAll spectral library and accessible through SpectraBase, including ¹H NMR, ¹³C NMR, FTIR, and GC-MS data [1]. This multi-technique spectral fingerprint enables unambiguous identity verification upon receipt, reducing the risk of mis-identification that may occur with uncharacterized screening compounds. The availability of verified spectral data contrasts with many close analogs that lack comprehensive published spectra.

Compound authentication Spectral library Quality control

Recommended Research and Industrial Application Scenarios for (E)-4-(((4-(4-Chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol


Medicinal Chemistry SAR Studies Targeting Halogen Effects on Receptor Binding

The compound's intermediate lipophilicity (XLogP3 = 3.6) and dual hydrogen-bond donor capacity (HBD = 2) make it a suitable tool for structure–activity relationship (SAR) investigations exploring how para-chloro substitution on the phenylpiperazine scaffold influences target engagement. When paired with the des-chloro phenyl analog (logP = 2.25), the 1.35 log unit difference allows systematic evaluation of lipophilicity-driven potency shifts without confounding changes in hydrogen-bond donor count or TPSA, as both compounds share identical HBD (2) and TPSA (59.3 Ų) values [1][2].

Computational Chemistry and Molecular Docking Model Validation

The availability of verified 3D structural data (PubChem CID 135519107) and comprehensive spectral fingerprints (SpectraBase: NMR, MS, IR) enables computational chemists to use this compound as a validation ligand for docking and pharmacophore model development [1][3]. Its defined (E)-imine geometry and rigid resorcinol-chlorophenyl scaffold provide a well-constrained test case for evaluating scoring functions' ability to predict binding poses of piperazine-based ligands.

Analytical Reference Standard for HPLC-MS Method Development

With a monoisotopic mass of 331.10875 Da, authenticated GC-MS fragmentation data (SpectraBase IY-1-4290-2), and a defined HPLC-amenable structure, this compound can serve as a retention-time and mass-calibration standard in reversed-phase HPLC-MS workflows [3]. Its moderate lipophilicity (XLogP3 = 3.6) and dual hydroxyl groups provide distinguishable chromatographic behavior compared to monohydroxy or chlorobenzyl analogs, facilitating method specificity validation.

Chemical Biology Probe Development in Resorcinol-Sensitive Pathways

The resorcinol (1,3-diol) head group is a recognized pharmacophore in kinase inhibition and epigenetic target modulation. The compound combines this motif with a 4-chlorophenylpiperazine tail, offering a starting scaffold for probe development in pathways where dual HBD interactions are critical for target engagement [1]. Its differentiation from monohydroxy regioisomers (HBD = 1) provides a clean comparator for assessing the role of the second hydroxyl group in biological activity .

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